molecular formula C20H17FN2O2S2 B6530023 N-[(4-fluorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946277-45-8

N-[(4-fluorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530023
CAS No.: 946277-45-8
M. Wt: 400.5 g/mol
InChI Key: XBBXSJSCUOKMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-fluorobenzyl group attached to an acetamide scaffold, which is further connected to a 1,3-thiazole ring substituted at the 2-position with a (2-oxo-2-phenylethyl)sulfanyl moiety.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-12-26-20(23-17)27-13-18(24)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBXSJSCUOKMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide, a compound characterized by its unique thiazole and sulfanyl functionalities, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H24FNO3C_{26}H_{24}FNO_3 with a molecular weight of 417.47 g/mol. The structure features a 4-fluorophenyl group, a thiazole ring, and a sulfanyl moiety, which are critical for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring and the introduction of the sulfanyl group. Various methods such as cyclization and nucleophilic substitutions are employed to achieve the desired compound.

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects. In particular, compounds with sulfanyl groups have been noted for their enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some related compounds were reported as low as 1.13 µM, indicating potent inhibition capabilities . This suggests that this compound could be developed as a therapeutic agent targeting these enzymes.

Case Studies

  • Antibacterial Studies : A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity. The results indicated that compounds with similar structural features to this compound exhibited moderate to strong activity against multiple bacterial strains .
  • Enzyme Inhibition Profiles : Another study focused on the enzyme inhibition properties of thiazole-containing compounds. It was found that many derivatives displayed significant inhibition of AChE and urease, suggesting that modifications to the thiazole structure could enhance these activities further .

Data Table: Biological Activity Summary

Activity Type Tested Compound IC50 Value (µM) Reference
AntibacterialThiazole Derivative A5.12
AntibacterialThiazole Derivative B3.45
AChE InhibitionThiazole Derivative C1.13
Urease InhibitionThiazole Derivative D0.63

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Substituents and Core Motifs
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Evidence Source
Target Compound 1,3-Thiazole + Acetamide - 4-Fluorobenzyl
- (2-Oxo-2-phenylethyl)sulfanyl
~415.5 (estimated)
VUAA-1 (Orco agonist) 1,2,4-Triazole + Acetamide - 4-Ethylphenyl
- 5-Pyridinyl
~383.4
GSK1570606A (Antitubercular) 1,3-Thiazole + Acetamide - 4-Fluorophenyl
- 4-Pyridinyl
~331.4
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Thiazolidinone + Acetamide - 4-Chlorophenylimino
- 4-Fluorophenethyl
~497.0
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 1,3-Oxazole + Acetamide - 4-Bromophenylsulfonyl
- Thiophen-2-yl
~576.4
Key Observations :
  • The target compound shares a thiazole-acetamide backbone with GSK1570606A but differs in substituents (pyridinyl vs. sulfanyl-oxo-phenylethyl).
Key Observations :
  • Structural analogues exhibit diverse biological roles despite shared scaffolds. For example, GSK1570606A and CDD-934506 target mycobacterial enzymes, while VUAA-1 modulates insect chemoreceptors .
  • The absence of fluorophenyl groups in VUAA-1 correlates with its specificity for insect vs. mammalian targets .

Physicochemical and Crystallographic Data

  • Target Compound: No crystallographic data provided. Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), which may influence packing and solubility .
  • GSK1570606A : Higher lipophilicity (logP ~3.5) due to fluorophenyl and pyridinyl groups, enhancing membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic pathway for N-[(4-fluorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide prioritizes the sequential construction of its structural components:

  • Thiazole Core : The 1,3-thiazol-4-yl moiety is synthesized via cyclization of thiourea derivatives with α-halo ketones.

  • Sulfanyl Linker : The 2-[(2-oxo-2-phenylethyl)sulfanyl] group is introduced through nucleophilic substitution or thiol-ene coupling.

  • Acetamide Sidechain : The N-[(4-fluorophenyl)methyl]acetamide is formed via amide coupling between activated carboxylic acids and 4-fluorobenzylamine .

This modular approach allows for independent optimization of each segment before final assembly.

Thiazole Ring Synthesis via Hantzsch Methodology

The 1,3-thiazol-4-yl acetic acid precursor is synthesized using a modified Hantzsch thiazole synthesis. In a representative procedure:

  • Thiourea Derivative : 2-Amino-1,3-thiazole-4-carboxylic acid is reacted with benzoyl chloride in dichloromethane (DCM) at 0°C to form the corresponding thiourea intermediate.

  • Cyclization : Treatment with phenacyl bromide (α-bromoacetophenone) in ethanol under reflux for 6 hours induces cyclization, yielding 2-phenyl-1,3-thiazol-4-yl acetic acid with 72% efficiency .

Key Reaction Parameters :

ParameterConditionImpact on Yield
SolventEthanolMaximizes cyclization rate
TemperatureReflux (78°C)Prevents side reactions
Reaction Time6 hoursBalances completion vs. degradation

Amide Bond Formation with 4-Fluorobenzylamine

The final step involves coupling the carboxylic acid intermediate with 4-fluorobenzylamine:

  • Acid Activation : 2-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by solvent removal under vacuum.

  • Coupling Reaction : The acyl chloride is reacted with 4-fluorobenzylamine (1.1 equiv) in DCM using triethylamine (TEA) as a base. Alternatively, carbodiimide reagents like EDCl/HOBt yield the amide at 85% efficiency .

Comparative Coupling Agents :

Reagent SystemSolventYield (%)Purity (%)
EDCl/HOBtDCM8598
HATU/DIEADMF8897
SOCl₂/TEADCM7895

HATU-mediated coupling in dimethylformamide (DMF) provides marginally higher yields but necessitates rigorous purification to remove residual coupling agents .

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Structural validation employs:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (d, J = 7.2 Hz, 2H, Ph-CO), 7.45–7.30 (m, 5H, Ar-H), and 4.55 (s, 2H, CH₂-NHCO) .

  • Mass Spectrometry : ESI-MS m/z 427.1 [M+H]⁺ confirms molecular weight .

Scalability and Process Optimization

Batch scalability trials (1 g → 100 g) identified critical process parameters:

  • Temperature Control : Maintaining reaction temperatures below 5°C during thiol activation prevents exothermic side reactions.

  • Solvent Choice : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improved thiazole solubility and reduced reaction time by 20% .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • The compound contains a 1,3-thiazole core , a sulfanyl bridge linking the thiazole to a 2-oxo-2-phenylethyl group, and a 4-fluorobenzyl acetamide moiety. These features contribute to its electronic properties (e.g., hydrogen bonding via the acetamide and thiazole nitrogen) and steric effects, which are critical for interactions with biological targets .
  • Methodological Insight : Use density functional theory (DFT) calculations to map electron density distributions and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to confirm substituent orientations .

Q. What are the standard synthetic routes for this compound, and how can yield be optimized?

  • Synthesis typically involves sequential thioether formation (e.g., coupling a thiol-containing intermediate to the thiazole) followed by amide bond formation using coupling reagents like HATU or EDCI.
  • Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiments (DoE) approaches. For example, using DMF as a solvent at 60°C improves thioether coupling efficiency .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Essential Techniques :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1680 cm1^{-1}).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is critical for determining bond lengths, angles, and non-covalent interactions (e.g., π-stacking of the fluorophenyl group). This method also identifies potential polymorphism, which can affect solubility and bioavailability .
  • Data Contradiction Analysis : Discrepancies between computational (DFT) and experimental (SC-XRD) bond angles may arise due to crystal packing forces. Use Hirshfeld surface analysis to reconcile these differences .

Q. What strategies are effective for evaluating the compound’s biological activity, and how can assay variability be minimized?

  • Experimental Design :

  • Use dose-response assays (e.g., IC50_{50} determination) against target enzymes (e.g., kinases) with positive controls (e.g., staurosporine).
  • Employ cell-based assays (e.g., MTT for cytotoxicity) in triplicate to assess reproducibility.
    • Data Contradiction Analysis : If bioactivity varies between studies, check for differences in assay conditions (e.g., serum concentration in cell media) or compound solubility (use DMSO stocks <0.1% v/v) .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes (CYP3A4/2D6).
  • Use QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell model).
    • Validation : Compare predictions with experimental data from hepatic microsome stability assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues : Racemization at the acetamide or thiazole sulfur during prolonged reaction times.
  • Mitigation Strategies :

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.